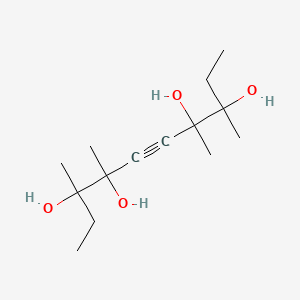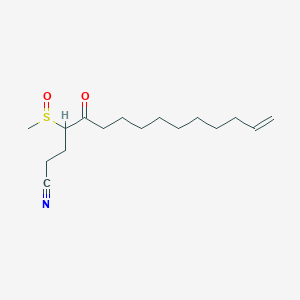
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile is an organosulfur compound characterized by the presence of a methanesulfinyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile typically involves the reaction of methanesulfinyl chloride with appropriate precursors under controlled conditions. One common method involves the use of methyl disulfide and acetic anhydride, followed by chlorination to produce methanesulfinyl chloride . This intermediate can then be reacted with other compounds to form the desired product.
Industrial Production Methods
Industrial production of methanesulfinyl compounds often involves large-scale chlorination processes, where methane reacts with sulfuryl chloride in a radical reaction . This method is efficient and scalable, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing agents: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Nucleophiles: Alcohols, amines, and thiols are typical nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted methanesulfinyl compounds.
Scientific Research Applications
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile involves its interaction with molecular targets through its functional groups. The methanesulfinyl group can participate in redox reactions, while the nitrile group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different functional groups.
Methylsulfonylmethane: Another organosulfur compound with distinct properties and applications.
Uniqueness
This detailed article provides a comprehensive overview of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
63888-66-4 |
|---|---|
Molecular Formula |
C16H27NO2S |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
4-methylsulfinyl-5-oxopentadec-14-enenitrile |
InChI |
InChI=1S/C16H27NO2S/c1-3-4-5-6-7-8-9-10-12-15(18)16(20(2)19)13-11-14-17/h3,16H,1,4-13H2,2H3 |
InChI Key |
NMBXKWKQMMLJCC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C(CCC#N)C(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


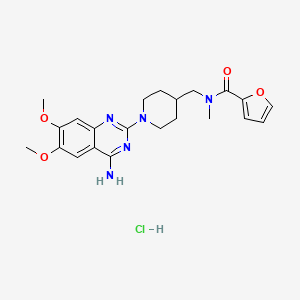
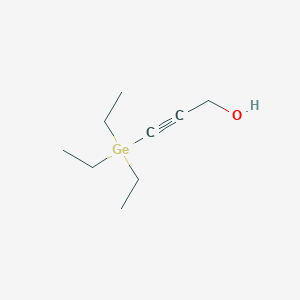
![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
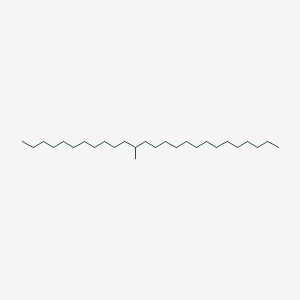
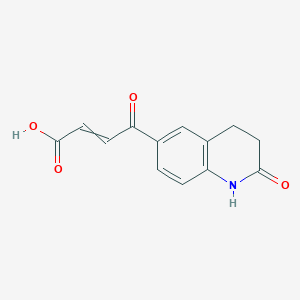
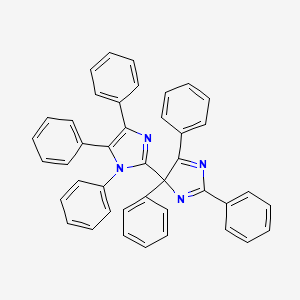
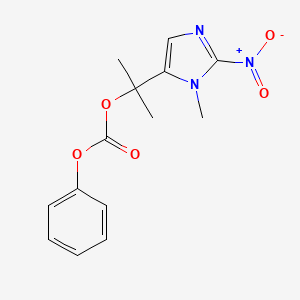
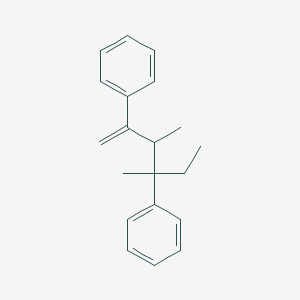
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
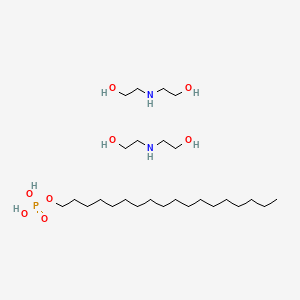
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
